N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H9N3O4S2 and its molecular weight is 347.36. The purity is usually 95%.
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Scientific Research Applications
Modulation of Urokinase Receptor
N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been investigated for its potential applications in modulating the urokinase receptor. Research indicates that certain analogues of this compound can inhibit breast cancer cell invasion, migration, and adhesion, as well as block angiogenesis. These properties make it a candidate for further exploration in cancer treatment, particularly breast cancer metastasis (Wang et al., 2011).
In Vivo Evaluation for Cerebral Ischemia
The compound and its derivatives have been studied for their potential as cerebral ischemia markers. One derivative, specifically designed for this purpose, showed promising results in animal models by accumulating in ischemic tissue, indicating potential use in imaging and diagnosis of cerebral ischemia (Chu et al., 2007).
Pharmacological Evaluation as Antihypertriglyceridemic Agents
Research has also explored the pharmacological properties of benzothiophene carboxamide derivatives of the compound for their potential use in treating hyperlipidemia and atherosclerosis. Certain derivatives have demonstrated significant hypolipidemic activity in vivo, offering a potential pathway for the development of treatments for these conditions (Sheikha et al., 2011).
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S2/c15-12(18)9-3-4-22-14(9)16-13(19)11-6-7-5-8(17(20)21)1-2-10(7)23-11/h1-6H,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHQLKXFZOXMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.